Methyl 2-amino-5-nitrobenzoate
Overview
Description
Methyl 2-amino-5-nitrobenzoate is a compound that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers provided focus on the synthesis, molecular structure, and chemical properties of various nitro- and amino-substituted benzoates and related heteroarenes. These compounds are of interest due to their potential pharmaceutical applications and their use in the study of chemical reactions and molecular interactions.
Synthesis Analysis
The synthesis of related compounds involves several steps, including esterification, catalytic hydrogenation, acylamination, and nitration. For instance, the synthesis of Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate was achieved from 3-methyl-4-nitrobenzoic acid through these steps and characterized by 1H NMR and IR . Another example is the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through a Fischer esterification reaction, which is a simple one-pot reaction that can be completed within a short time frame and monitored by a color change .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-amino-5-nitrobenzoate is often characterized by the presence of intramolecular hydrogen bonds, as seen in the molecules of 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole and 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole . These hydrogen bonds can lead to the formation of chain rings or three-dimensional frameworks, which are significant for the stability and reactivity of the molecules.
Chemical Reactions Analysis
The chemical reactions involving nitro- and amino-substituted benzoates are diverse. For example, the nitro and amino substitution in the D-ring of certain compounds has been shown to affect topoisomerase-I targeting activity and cytotoxicity, with some analogues exhibiting greater activity than camptothecin . Additionally, the one-pot reductive methylation of nitro- and amino-substituted (hetero)arenes using a DMSO/HCOOH/Et3N system has been developed, which is efficient and applicable to multigram-scale synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. For instance, the fluorescence of NMe2-functionalized bibenzothiazoles is intensive and can be tuned upon complexation with ZnCl2, shifting emission maxima from the green/yellow to orange/red spectral region . This tunability makes them attractive for the construction of functional dyes and light-harvesting materials. The properties of Methyl 2-amino-5-nitrobenzoate would likely be similar, with its amino and nitro groups influencing its reactivity and potential applications in pharmaceuticals and materials science.
Scientific Research Applications
Synthesis Applications
Crystal Structure and Hydrogen Bonding Studies
Methyl 2-amino-5-nitrobenzoate has been studied for its crystal structure and hydrogen bonding properties. Studies have shown that molecules of methyl 2-amino-5-nitrobenzoate exhibit polarized structures and form chains or sheets through hydrogen bonds (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).
properties
IUPAC Name |
methyl 2-amino-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQBLPBLKSXCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380485 | |
Record name | methyl 2-amino-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-nitrobenzoate | |
CAS RN |
3816-62-4 | |
Record name | methyl 2-amino-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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